2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a hydrazone derivative known for its significant biological and chemical properties.
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is investigated for its potential use in drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s azomethine group (–NHN=CH–) plays a crucial role in its biological activity. It can form hydrogen bonds and interact with various enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
3-bromo-N’-[(2-methoxybenzylidene)benzohydrazide: This compound has similar structural features but differs in its substituents, leading to different biological activities.
N’-[(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Another hydrazone derivative with distinct substituents and biological properties.
(E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine: This compound is used in optical limiting applications and has different chemical and physical properties compared to 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide.
The uniqueness of 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide lies in its specific substituents and the resulting biological and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-bromo-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-6-2-1-5-11(12)13(18)17-16-9-10-4-3-7-15-8-10/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
FOFKENPMWRYHAP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CN=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Br |
solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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